molecular formula C11H18O2 B1512755 3,6-Nonadien-1-ol, acetate, (3E,6Z)- CAS No. 211323-05-6

3,6-Nonadien-1-ol, acetate, (3E,6Z)-

Cat. No.: B1512755
CAS No.: 211323-05-6
M. Wt: 182.26 g/mol
InChI Key: CMNKZQXSZSHGNF-KXKKYDSASA-N
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Description

. It is a colorless liquid with a distinctive odor and is primarily used as a flavoring agent in the food industry. This compound is part of the larger family of unsaturated fatty acid esters, which are known for their unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Nonadien-1-ol, acetate, (3E,6Z)- typically involves the esterification of 3,6-nonadien-1-ol with acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar esterification processes. Large reactors are employed to handle the chemical reactions, and the process is optimized to achieve high yields and purity. The reaction mixture is then purified through distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Nonadien-1-ol, acetate, (3E,6Z)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used to oxidize the compound.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions typically involve the replacement of the acetate group with other functional groups, using reagents like halides or nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of 3,6-Nonadien-1-ol, acetate, (3E,6Z)- can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various esters, ethers, or halides.

Scientific Research Applications

3,6-Nonadien-1-ol, acetate, (3E,6Z)- has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: It is utilized as a flavoring agent in food products and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism by which 3,6-Nonadien-1-ol, acetate, (3E,6Z)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist to specific receptors, modulating cellular signaling pathways and influencing physiological responses.

Comparison with Similar Compounds

3,6-Nonadien-1-ol, acetate, (3E,6Z)- is compared with other similar compounds, such as:

  • 3,6-Nonadien-1-ol: This compound lacks the acetate group and has different chemical properties and applications.

  • Other Esters: Similar esters with different fatty acid chains or functional groups may have varying biological activities and industrial uses.

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Properties

IUPAC Name

[(3E,6Z)-nona-3,6-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4-,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNKZQXSZSHGNF-KXKKYDSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C/CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014829
Record name 3E,6Z-Nonadien-1-ol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid ; mild, fresh green aroma
Record name (E,Z)-3,6-Nonadien-1-ol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

75.00 °C. @ 15.00 mm Hg
Record name (3E,6Z)-Nonadien-1-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; fat soluble, soluble (in ethanol)
Record name (E,Z)-3,6-Nonadien-1-ol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.905
Record name (E,Z)-3,6-Nonadien-1-ol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1294/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

211323-05-6
Record name 3,6-Nonadien-1-ol, 1-acetate, (3E,6Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211323-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Nonadien-1-ol acetate, (3E,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211323056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Nonadien-1-ol, 1-acetate, (3E,6Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3E,6Z-Nonadien-1-ol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-NONADIENYL ACETATE, (3E,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UJ78630Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3E,6Z)-Nonadien-1-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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